Home > Products > Screening Compounds P42851 > 1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE -

1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

Catalog Number: EVT-3621395
CAS Number:
Molecular Formula: C19H18BrFN2O2
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 is a small molecule agonist of the motilin receptor. [] It exhibits excellent activity at both the recombinant human motilin receptor and the native rabbit motilin receptor. In isolated gastric antrum tissue, its agonist activity enhances the amplitude of neuronal-mediated contractions. [] Additionally, GSK962040 displays promising pharmacokinetic profiles in both rats and dogs. []

DPI-3290 [(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]

  • Compound Description: DPI-3290 is a centrally acting agent exhibiting potent antinociceptive activity. [, , ] It binds with high affinity to opioid receptors, specifically the δ-, μ-, and κ-opioid receptors. [] DPI-3290 demonstrates a significantly higher efficacy compared to morphine and fentanyl in inhibiting electrically induced tension development in isolated vas deferens tissue, indicating its potent analgesic properties. [] Furthermore, DPI-3290 exhibits a favorable safety profile with limited respiratory depressant activity compared to morphine and fentanyl. []

3-(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides

  • Compound Description: This series of compounds represents a novel class of non-peptidic agonists targeting both μ and δ opioid receptors. [, ] They exhibit potent analgesic properties attributed to μ agonism while potentially mitigating side effects through δ agonism. [, ]
  • Compound Description: This compound features an isoquinoline system, a 4-chloro-3-fluorophenyl ring, and a pendant phenyl ring, with specific dihedral angles between these aromatic systems. []

1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one

  • Compound Description: This compound serves as a substrate for microbial reduction, yielding chiral alcohols with potential applications in the synthesis of antipsychotic agents. []

2-{3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters

  • Compound Description: This group of compounds was designed to address cardiovascular conditions like hypertension and ischemic cardiac disease by influencing beta-adrenergic receptors and inducing vasodilation. [] They differ in the alkyl substitution of the phenylcarbamate moiety (methyl, ethyl, propyl, butyl). []
  • Compound Description: Blonanserin is an atypical antipsychotic drug that acts as an antagonist at both dopamine D2 and serotonin 5-HT2 receptors. []
  • Compound Description: BP-528 is investigated as a potential anti-anxiety compound. [] Unlike benzodiazepines, it doesn't directly interact with the GABA-benzodiazepine receptor complex but does influence GABA release. [] At 10 micromolar concentrations, BP-528 was found to reduce high K+-induced [3H]-GABA release from rat hippocampal slices. []
  • Compound Description: This compound and its quinoline, 1,8-naphthyridine, and pyrido(2,3-c)pyridazine analogues were synthesized to investigate structure-activity relationships related to their antibacterial properties. [, ] The electron densities on specific oxygen atoms within these molecules were found to correlate with their in vitro antibacterial activity. [, ]

1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone derivatives

  • Compound Description: This group of compounds were synthesized and evaluated for their anti-inflammatory activity. [] They were found to exhibit in vitro anti-inflammatory activity by stabilizing HRBC membranes and in vivo activity by reducing carrageenan-induced rat paw edema. []

1-(2,4-Difluorophenyl)-6-chloro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

  • Compound Description: This compound is part of a series of 1-(2,4-difluorophenyl or 4-fluorophenyl)-6-chloro-7-(1-nitrogenous heterocyclic)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids synthesized and evaluated for their in vitro antibacterial activity. []

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

  • Compound Description: AD-5423 is a novel antipsychotic compound. [] Its pharmacological effects were compared with haloperidol, a typical antipsychotic. AD-5423 exhibits antidopaminergic effects, suggesting potential benefits in treating schizophrenia. [] Importantly, AD-5423 showed a lower risk of inducing tardive dyskinesia and malignant syndrome compared to haloperidol. []

3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines

  • Compound Description: This class of compounds was synthesized and evaluated for potential neuroleptic activity. [] Compounds within this series, particularly those with 4-chloro or 4-fluoro substituents on the 3-phenyl group, exhibited neuroleptic-like activity comparable to chlorpromazine. []

1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This compound was synthesized via an intramolecular nucleophilic substitution reaction. [, ] Its structure was confirmed by spectroscopic data and X-ray crystallography. [, ]

1-(4'-Fluorophenyl)-4-(cyclohexyl-1'-piperazinyl-4'-carboxylate)butan-1-one hydrochloride

  • Compound Description: This compound is a neuroleptic agent primarily metabolized in the liver and eliminated in the urine. [] Metabolites were identified in both rats and humans, primarily resulting from hydroxylation, reduction, hydrolysis, and decarboxylation. []
  • Compound Description: MCI-225 displays antidepressant activity by inhibiting noradrenaline uptake and acting as a 5-HT3 receptor antagonist. [, ] It's also been investigated for its potential in treating urinary incontinence. []
  • Compound Description: This series of compounds was designed to explore noncataleptogenic dopamine D-2 and serotonin 5-HT2 receptor antagonists as potential atypical antipsychotics. [] While piperazinyl and tetrahydropyridyl substitutions led to catalepsy, piperidinyl derivatives were notably noncataleptogenic. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives

  • Compound Description: This series of compounds was synthesized as potential antidepressant drugs with central nervous system-stimulating activity. [] They were found to reduce sleeping time in halothane-anesthetized mice and accelerate recovery from coma induced by cerebral concussion. [] The compounds' ability to bind to sigma receptors suggests a potential mechanism for their antidepressant effects. []
  • Compound Description: This group of compounds was synthesized and evaluated for calcium antagonistic, calmodulin antagonistic, and antihypertensive activities. [] These compounds demonstrated moderate to potent calmodulin antagonistic activity, and some exhibited potent antihypertensive effects in spontaneously hypertensive rats. []
  • Compound Description: This compound features a pyrazoline ring with two 4-fluorophenyl substituents, and its crystal structure reveals intermolecular interactions contributing to its stability. []

1‐(5'‐(5‐(3,5-dichloro-4-fluorophenyl)‐5‐(trifluoromethyl)‐4,5-dihydro-isoxazol-3-yl)‐3'H-spiro[azetidine-3,1'‐isobenzofuran]‐1‐yl)‐2‐(methylsulfonyl)ethanone crystalline form

  • Compound Description: This compound represents a novel crystalline form with potential applications in treating parasitic infections. []
  • Compound Description: A series of N-substituted piperazinyl quinolone derivatives were synthesized and evaluated for their antibacterial and antimycobacterial activities. [] Some derivatives, especially halogenated analogs with nitro substitution, exhibited promising antibacterial and antimycobacterial properties. []

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound features a dihydropyrazole ring with phenyl and 4-fluorophenyl substituents. Its crystal structure reveals a flattened envelope conformation of the pyrazoline ring and the presence of intermolecular hydrogen bonds and π-π interactions. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound features a dihydropyrazole ring with 4-bromophenyl and 4-fluorophenyl substituents, and its crystal structure reveals specific dihedral angles between the aromatic rings and the pyrazole ring. []
  • Compound Description: These compounds are positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). [] They exhibit distinct binding kinetics and signaling profiles, with MPPA showing biased agonism towards ERK1/2 phosphorylation and Ca2+ mobilization. []

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives

    • Compound Description: A series of lomefloxacin derivatives was synthesized and evaluated for their antibacterial and antitubercular activities. [] While most derivatives showed limited antibacterial activity, one derivative exhibited promising antitubercular activity against Mtb WT H37Rv. []

    1-{5-Aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl]-[1,3,4]oxadiazol-3-yl}-ethanone

    • Compound Description: This group of compounds, containing a 1,3,4-oxadiazole ring system, were synthesized and assessed for their anticancer properties. [] One compound in the series showed promising activity against the breast cancer cell line MCF7, comparable to the standard drug 5-fluorouracil. []

    2-{4-[3-Aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol derivatives

    • Compound Description: This series of azole derivatives, containing pyrazole, triazole, and thiazole rings, were synthesized and evaluated for their antimicrobial activity. [] Several compounds showed promising antifungal activity against A. niger, while most exhibited moderate activity against bacterial strains. []

    3-(4-Bromobenzoyl)-1-ethyl-1-(4-fluorophenyl)thiourea and its Metal Complex

    • Compound Description: This compound, containing both oxygen and sulfur donor atoms, was synthesized and complexed with transition metals for potential antibacterial and antifungal applications. [] The presence of both O and S donor atoms provides versatile bonding possibilities, enabling the formation of stable complexes. []

    2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone Derivatives

    • Compound Description: This study focused on synthesizing a series of 5-substituted piperazinyl-4-nitroimidazole derivatives, particularly 2-oxoethyl-arylamide and 2-oxoethyl-arylsulfonamide derivatives, as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). []

    3-(4-Fluorophenyl)-1-(1-isopropyl)-1H-indol

    • Compound Description: This compound is a crucial intermediate in synthesizing fluvastatin, a drug used to lower cholesterol levels. []

    3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

    • Compound Description: This study focused on synthesizing and evaluating a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives for their antioxidant and anticancer activities. [] Several compounds showed potent antioxidant activity, even surpassing ascorbic acid. [] Additionally, some derivatives displayed promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. []

    N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

    • Compound Description: This compound exhibits anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It disrupts viral assembly by interfering with MA's interaction with PI(4,5)P2, a crucial step in the viral life cycle. []
    • Compound Description: BX 471 is a potent and selective antagonist of the CC chemokine receptor-1 (CCR1). [] It effectively inhibits CCR1-mediated effects, including leukocyte migration and the release of inflammatory mediators, making it a promising candidate for treating autoimmune diseases. []

    1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone

    • Compound Description: This compound, containing a triazolothiadiazine core, demonstrated significant anticancer activity against a renal cancer cell line (OU-31) and leukemia cell line (MOLT-4). [] This compound highlights the potential of triazolothiadiazine derivatives as anticancer agents.

    Properties

    Product Name

    1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

    IUPAC Name

    1-[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone

    Molecular Formula

    C19H18BrFN2O2

    Molecular Weight

    405.3 g/mol

    InChI

    InChI=1S/C19H18BrFN2O2/c1-13(24)15-4-7-18(17(21)12-15)22-8-10-23(11-9-22)19(25)14-2-5-16(20)6-3-14/h2-7,12H,8-11H2,1H3

    InChI Key

    YPGBCTHYJSFDGP-UHFFFAOYSA-N

    SMILES

    CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)F

    Canonical SMILES

    CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.